molecular formula C19H13ClO2S2 B2640468 4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 478032-64-3

4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No.: B2640468
CAS No.: 478032-64-3
M. Wt: 372.88
InChI Key: KOGBTTNAEMKNQA-UHFFFAOYSA-N
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Description

4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate is a complex organic compound with a molecular formula of C19H13ClO2S2 and a molecular weight of 372.88 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with chlorophenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as nitro or halogen groups .

Scientific Research Applications

4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate: Similar in structure but with a methyl group instead of a chlorophenyl group.

    Other thiochromene derivatives: Compounds with similar core structures but different substituents, which can lead to variations in their chemical and biological properties.

Uniqueness

4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl) 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2S2/c1-11-2-7-16-15(8-11)18-12(10-23-16)9-17(24-18)19(21)22-14-5-3-13(20)4-6-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGBTTNAEMKNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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